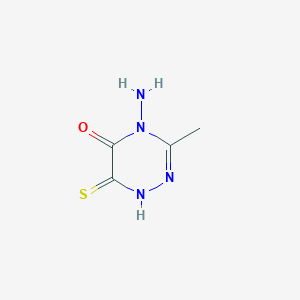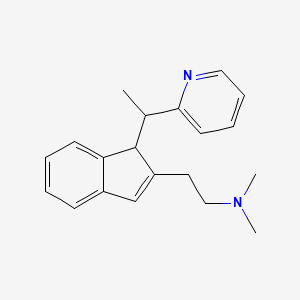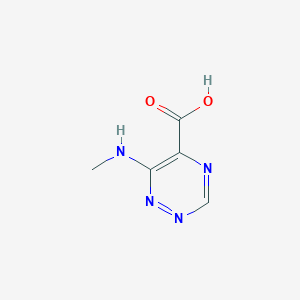
Ethyl2-formylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl2-formylquinoline-4-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and synthetic organic chemistry Quinoline itself is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl2-formylquinoline-4-carboxylate typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes and ketones under acidic or basic conditions . Another approach is the Pfitzinger reaction, which uses isatin and an aldehyde in the presence of a base .
Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve these goals . For example, the use of Bronsted acids like hydrochloric acid as catalysts under microwave irradiation has been shown to be effective .
Chemical Reactions Analysis
Types of Reactions: Ethyl2-formylquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products:
Oxidation: Quinoline-4,2-dicarboxylic acid.
Reduction: Ethyl2-hydroxyquinoline-4-carboxylate.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl2-formylquinoline-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl2-formylquinoline-4-carboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Ethyl2-formylquinoline-4-carboxylate can be compared with other quinoline derivatives such as:
Quinoline-4-carboxylic acid:
2-Phenylquinoline-4-carboxylic acid: Contains a phenyl group instead of a formyl group, which alters its chemical properties and biological activity.
Uniqueness: The presence of both formyl and carboxylate groups in this compound makes it a versatile compound with unique reactivity and a wide range of applications in various fields.
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
ethyl 2-formylquinoline-4-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-2-17-13(16)11-7-9(8-15)14-12-6-4-3-5-10(11)12/h3-8H,2H2,1H3 |
InChI Key |
JLBBVRSRKUJKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione](/img/structure/B13113044.png)



![6'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13113060.png)

